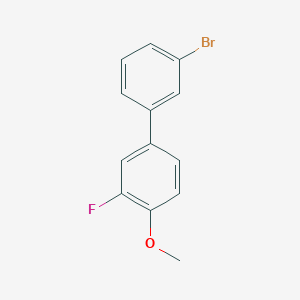

3-Bromo-3'-fluoro-4'-methoxybiphenyl

描述

3-Bromo-3'-fluoro-4'-methoxybiphenyl (C₁₂H₉BrFOCH₃) is a biphenyl derivative featuring a bromine atom at the 3-position of one phenyl ring and a fluorine atom and methoxy group at the 3' and 4' positions of the adjacent ring, respectively.

属性

IUPAC Name |

4-(3-bromophenyl)-2-fluoro-1-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFO/c1-16-13-6-5-10(8-12(13)15)9-3-2-4-11(14)7-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJWRZNSXLYCAJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=CC=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3’-fluoro-4’-methoxybiphenyl typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:

Reagents: Aryl boronic acid, aryl halide (3-bromo-4’-methoxybiphenyl), base (e.g., potassium carbonate), and palladium catalyst (e.g., Pd(PPh3)4).

Solvent: Common solvents include toluene, ethanol, or a mixture of water and organic solvents.

Temperature: The reaction is typically carried out at temperatures ranging from 80°C to 100°C.

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-3’-fluoro-4’-methoxybiphenyl may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

化学反应分析

Types of Reactions

3-Bromo-3’-fluoro-4’-methoxybiphenyl can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons.

Coupling Reactions: The compound can participate in further coupling reactions to form more complex biphenyl derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.

Major Products Formed

Substitution Products: Amino or thiol-substituted biphenyl derivatives.

Oxidation Products: Aldehydes, carboxylic acids, or quinones.

Reduction Products: Alcohols or hydrocarbons.

科学研究应用

3-Bromo-3’-fluoro-4’-methoxybiphenyl has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential lead compound for drug development and pharmaceutical research.

Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials

作用机制

The mechanism of action of 3-Bromo-3’-fluoro-4’-methoxybiphenyl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the bromine, fluorine, and methoxy substituents can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules .

相似化合物的比较

Positional Isomers and Substitution Patterns

- 4-Bromo-4'-methoxybiphenyl: This positional isomer lacks fluorine but shares the bromine and methoxy substituents. Such differences can alter reactivity in cross-coupling reactions, as seen in studies where bromine’s position affects coupling efficiency .

- 3-Bromo-3'-fluoro-4'-methylbenzophenone (CAS 844879-55-6): Replacing the methoxy group with a methyl group (C₁₄H₁₀BrFO) reduces polarity, lowering solubility in polar solvents. The molecular weight (293.13 g/mol) is slightly lower than the target compound’s estimated weight (~309 g/mol), reflecting the methoxy group’s contribution .

Functional Group Variations

- 3-Bromo-3'-fluoro-4'-methoxybenzhydrol : The substitution of the biphenyl core with a benzhydrol moiety (C₁₃H₁₁BrFONa) introduces a hydroxyl group, enhancing hydrogen-bonding capacity and aqueous solubility. This modification is critical in pharmaceutical intermediates where solubility impacts bioavailability .

- The carboxylic acid group increases acidity (pKa ~2.5), contrasting with the neutral biphenyl’s properties, demonstrating how functional groups dictate chemical behavior .

Extended Conjugation Systems

- (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4,4′-difluoro-5′-methoxyterphenyl)prop-2-en-1-one : This terphenyl derivative (C₂₈H₂₀BrF₂O₂) features extended conjugation, leading to higher melting points (reported in crystallography studies) and UV absorption shifts compared to biphenyls. Such structural rigidity is advantageous in optoelectronic materials .

Data Table: Key Properties of Comparable Compounds

Research Findings and Trends

- Electronic Effects : The fluorine atom in 3-Bromo-3'-fluoro-4'-methoxybiphenyl withdraws electron density, activating the bromine for nucleophilic substitution or cross-coupling reactions. Methoxy’s electron-donating nature moderates this effect, balancing reactivity .

- Thermodynamic Properties: Related acetophenone derivatives (e.g., 3'-fluoro-4'-methoxyacetophenone) exhibit boiling points near 420 K, suggesting that methoxy and fluoro substituents enhance intermolecular forces compared to non-polar analogs .

- Synthetic Challenges : Positional isomers like 4-bromo-4'-methoxybiphenyl are synthesized in lower yields (20%) via diazo coupling, highlighting the difficulty in achieving specific substitution patterns .

生物活性

3-Bromo-3'-fluoro-4'-methoxybiphenyl is an organic compound that belongs to the biphenyl family, characterized by the presence of bromine, fluorine, and methoxy functional groups. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive review of the biological activity of 3-Bromo-3'-fluoro-4'-methoxybiphenyl, supported by research findings, case studies, and data tables.

The molecular formula of 3-Bromo-3'-fluoro-4'-methoxybiphenyl is C13H10BrF O. Its unique structure allows it to interact with various biological targets, influencing its reactivity and biological activity. The mechanism of action involves binding to specific receptors or enzymes, modulating their activity due to the electronic effects of the substituents (bromine, fluorine, and methoxy) on the biphenyl core.

Biological Activities

Research has indicated that 3-Bromo-3'-fluoro-4'-methoxybiphenyl exhibits several biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Investigations have shown its effectiveness against various bacterial strains, although specific minimum inhibitory concentration (MIC) values are yet to be established.

Anticancer Properties

The compound has been explored for its anticancer potential. In vitro studies demonstrated that it can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values indicate significant cytotoxicity, suggesting that it may induce apoptosis in cancer cells .

Data Table: Summary of Biological Activities

| Activity Type | Target Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. faecalis | TBD | |

| Anticancer | MCF-7 | 12.41 | |

| Anticancer | HCT-116 | 2.29 |

Case Studies

- Antimicrobial Study : A study investigated the antimicrobial efficacy of various biphenyl derivatives, including 3-Bromo-3'-fluoro-4'-methoxybiphenyl. The results indicated a promising activity against Gram-positive and Gram-negative bacteria, although further research is needed to quantify its effectiveness compared to standard antibiotics .

- Anticancer Study : In a comparative analysis involving several compounds, 3-Bromo-3'-fluoro-4'-methoxybiphenyl showed superior cytotoxic effects against MCF-7 cells compared to traditional chemotherapeutics like doxorubicin. The study highlighted the compound's ability to induce cell cycle arrest at the S phase, leading to increased apoptosis rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。